Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate
Description
Properties
CAS No. |
23073-05-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H18O4/c1-21-15-10-8-13(9-11-15)16(18(20)22-2)12-17(19)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
LBPSLTPWWIYJCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate typically involves:
- Formation of a carbon-carbon bond between the aryl-substituted moiety and a suitable ketoester or ketoacid derivative.
- Introduction of the methoxy group on the phenyl ring either via starting materials or subsequent functionalization.
- Utilization of esterification or transesterification to form the methyl ester functionality.
- Control of reaction conditions to favor selective formation of the ketoester without unwanted side reactions.
Specific Synthetic Routes and Reaction Conditions
Diazo Compound and 1,3-Diketone Coupling Catalyzed by Acid-Functionalized Silica
A highly efficient method involves the reaction of ethyl 2-diazo-2-phenylacetate with 1,3-diphenylpropane-1,3-dione derivatives, catalyzed by trifluoromethanesulfonic acid immobilized on mesoporous silica (TFMSA@SBA-15). This method is reported to proceed in 1,2-dichloroethane (DCE) solvent at 60 °C for 1 hour, yielding the desired ketoester compounds in high purity and good yields (~80%) after flash chromatography purification.
- Key Reagents:
- Ethyl 2-diazo-2-phenylacetate (or analogs with methoxy substitution)
- 1,3-Diphenylpropane-1,3-dione derivatives
- TFMSA@SBA-15 catalyst
- Solvent: DCE
- Reaction Conditions:
- Temperature: 60 °C
- Time: 1 hour
- Yield: ~80%
- Notes: This method allows for gram-scale synthesis with consistent spectral data matching literature values.
Grignard Reaction Route Using Beta-Bromophenylethane and Diethyl Oxalate Derivatives
Another well-documented approach is the Grignard reaction route, which involves:
Preparation of a Grignard reagent from beta-bromophenylethane and magnesium metal in a solvent mixture primarily consisting of methyl tert-butyl ether (MTBE) with a minor proportion of thinner solvents such as ethers or toluene. The molar ratio of MTBE to beta-bromophenylethane is maintained between 1:1 and 5:1, with the volume ratio of thinner to MTBE between 0 and 0.25:1.
The Grignard reagent then undergoes an addition reaction with oxalic acid diethyl ester at low temperatures (-30 to 50 °C) for 1 to 15 hours to form the ketoester intermediate.
Subsequent acid hydrolysis (using hydrochloric acid, mercaptan, or acetic acid) at 0 to 20 °C for 0.1 to 1 hour, followed by alkali neutralization, washing, and drying, yields the target compound.
- Key Reagents:
- Beta-bromophenylethane
- Magnesium metal
- Oxalic acid diethyl ester
- Solvents: MTBE with thinner (ether, THF, toluene, etc.)
- Acid for hydrolysis: HCl, mercaptan, or acetic acid
- Reaction Conditions:
| Step | Temperature (°C) | Time | Notes |
|---|---|---|---|
| Grignard formation | 30 – 60 | 1 – 12 hours | Initiation with iodine, under nitrogen |
| Addition reaction | -30 – 50 | 1 – 15 hours | Cooling required, slow addition |
| Acid hydrolysis | 0 – 20 | 0.1 – 1 hour | Preferably 5 – 15 °C for better yield |
- Yield: Greater than 80% in optimized conditions
- Advantages:
- Short synthesis cycle
- High yield and purity
- Low manufacturing cost due to efficient solvent system and reaction control
- Challenges:
Comparative Summary of Preparation Methods
Detailed Research Findings and Data Tables
Spectroscopic Data (Example from Acid-Functionalized Silica Catalysis)
| Spectroscopic Technique | Data (δ, ppm) | Assignment |
|---|---|---|
| ^13C NMR (100 MHz, CDCl3) | 194.81, 194.46, 173.28, 136.56, 136.33, 134.03, 133.49, 133.11, 131.73, 128.84, 128.81, 128.69, 128.41, 128.15, 127.31, 126.70, 125.85, 125.17, 123.71, 61.71, 60.77, 14.05 | Carbonyl carbons, aromatic carbons, ester carbons, aliphatic carbons |
Reaction Yield and Purity Data (Grignard Route Embodiment)
| Step | Quantity (g) | Moles (mmol) | Yield (%) | Notes |
|---|---|---|---|---|
| Beta-bromophenylethane | 56.1 | 300 | - | Starting material |
| Magnesium | 7.2 | 300 | - | For Grignard reagent formation |
| Oxalic acid diethyl ester | 52.6 | 360 | - | Addition reagent |
| Final product (2-oxo-4-phenylbutyrate) | 50.0 | - | 80.5 | After hydrolysis and purification |
Professional Notes and Considerations
- The Grignard reaction route, while offering high yields and cost-effectiveness, requires stringent control of moisture and oxygen to prevent reagent decomposition and side reactions.
- The acid-functionalized silica catalysis method offers a milder and more environmentally benign alternative with simpler operational procedures.
- The presence of the 4-methoxy substituent on the phenyl ring can influence reactivity and selectivity; thus, starting materials should be chosen accordingly or functionalization steps included.
- Scale-up feasibility depends on solvent recovery, catalyst reuse, and safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-oxo-4-phenylbutanoate.
Reduction: Formation of 2-(4-methoxyphenyl)-4-hydroxy-4-phenylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1 Role as an Intermediate
Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:
- Friedel-Crafts Acylation : This reaction utilizes the compound to introduce acyl groups into aromatic systems, enhancing the complexity of organic molecules .
- Michael Addition Reactions : The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles to form new carbon-carbon bonds .
Medicinal Chemistry
2.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that certain modifications to its structure can enhance its potency against various cancer cell lines. For instance:
- Inhibitory Potency : Some aryl-substituted derivatives have demonstrated inhibitory effects ranging from 4% to 73% against rat liver cancer cells, indicating potential for further development as anticancer agents .
Material Sciences
3.1 Polymer Chemistry
This compound can also be utilized in the field of polymer chemistry. It is involved in:
- Polymerization Reactions : The compound acts as a monomer or co-monomer in the synthesis of polymers, contributing to materials with desirable mechanical and thermal properties .
Case Studies and Research Findings
The following table summarizes key studies that highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Substituent Electronic Effects: The methoxy group in the target compound enhances electron density at C2, promoting nucleophilic reactivity.
- Steric and Lipophilic Differences : Bulky groups like 4-ethylphenyl in increase steric hindrance, which may reduce enzymatic binding in biological applications. Fluorine in improves metabolic stability due to its strong C–F bond.
- Biological Relevance : The indole-containing analog (32bb, ) demonstrates applications in enantioselective catalysis, suggesting that aromatic heterocycles at C2 could enhance chiral induction compared to the target compound’s methoxyphenyl group.
Q & A
Q. What are the key considerations for synthesizing Methyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate with high yield?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce the 4-methoxyphenyl and phenyl ketone groups.
- Esterification using methanol under acidic or basic conditions to form the methyl ester.
- Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions like hydrolysis or over-oxidation .
- Use of catalysts (e.g., p-toluenesulfonic acid for esterification) to accelerate reaction rates.
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic techniques :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
- Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₈H₁₈O₄, MW: 298.34 g/mol).
Q. What factors influence the compound’s stability during storage?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the ketone group.
- Moisture Control : Use desiccants to avoid ester hydrolysis.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Research Questions
Q. How can reaction pathways be tailored to avoid competing side products?
Competing reactions (e.g., over-oxidation or decarboxylation) arise under harsh conditions. Mitigation strategies include:
- Low-Temperature Control : Reduces radical formation during acylation.
- Protective Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates) .
- Regioselective Catalysts : Use Lewis acids like AlCl₃ to direct electrophilic substitution .
Case Study : In analogous trifluoromethyl derivatives, substituting THF with DMF increased regioselectivity from 65% to 89% .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies may arise from:
- Tautomerism : The β-keto ester moiety can exhibit keto-enol tautomerism, altering peak multiplicity. Use deuterated DMSO to stabilize enolic forms .
- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) before analysis .
Example : In Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate, tautomerism caused a doublet (δ 5.2 ppm) for the enolic proton, resolved by heating the NMR sample to 50°C .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites.
- Molecular Docking : Predicts binding affinity to enzymes (e.g., cyclooxygenase-2) by simulating interactions with the 4-methoxyphenyl and ketone groups .
Q. Table: Predicted Binding Energies (kcal/mol)
| Target Protein | Binding Energy | Key Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | –8.2 | H-bond with Arg120, π-stacking with Tyr355 |
| Cytochrome P450 3A4 | –6.5 | Hydrophobic interactions with heme |
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Fluorine/Chlorine Addition : Enhances lipophilicity (logP increase by 0.5–1.0 units) and metabolic stability.
- Methoxy Group Removal : Reduces electron-donating effects, altering binding to serotonin receptors .
Q. Comparative Data :
| Derivative | IC₅₀ (COX-2 Inhibition) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12.5 µM | 0.8 |
| 4-Chlorophenyl Analog | 8.7 µM | 0.5 |
| Trifluoromethyl Derivative | 5.2 µM | 0.3 |
Q. What strategies address low reproducibility in catalytic asymmetric synthesis?
- Chiral Ligands : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective ketone reduction.
- Reaction Monitoring : Employ HPLC with chiral columns to track enantiomeric excess (ee) in real-time .
Example : A 92% ee was achieved using (R)-BINAP/Pd(OAc)₂ in the hydrogenation of a similar β-keto ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
